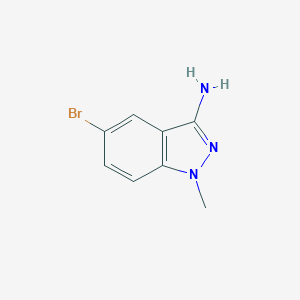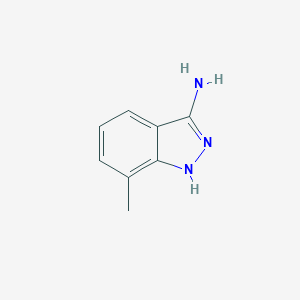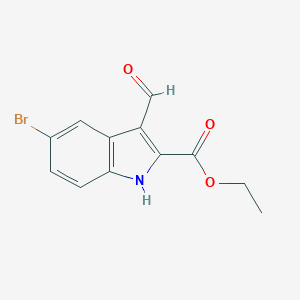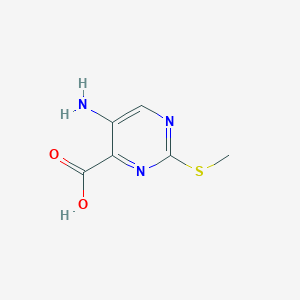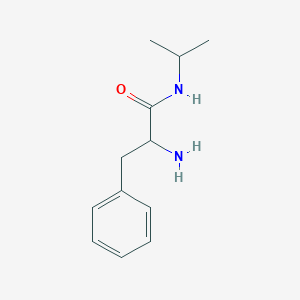
4-(4-Hydroxyphenyl)benzaldehyde
Overview
Description
4-(4-Hydroxyphenyl)benzaldehyde is an organic compound with the molecular formula C13H10O2. It is a derivative of benzaldehyde, featuring a hydroxyl group (-OH) attached to the para position of the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Mode of Action
It is known that aldehydes can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that 4-(4-Hydroxyphenyl)benzaldehyde may interact with its targets through similar chemical reactions.
Biochemical Pathways
It is known that 4-hydroxybenzaldehyde, a related compound, is involved in the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in rats. After oral administration, it was found to be rapidly absorbed and widely distributed to various tissues, including the brain . The absolute bioavailability of this compound was found to be 5.33% . It was also found that this compound is rapidly metabolized into 4-hydroxybenzoic acid (4-HBA) after administration .
Result of Action
It is known that 4-hydroxybenzaldehyde, a related compound, is a precursor to 4-hydroxyphenylglycine, a precursor to penicillins . This suggests that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
4-(4-Hydroxyphenyl)benzaldehyde plays a role in various biochemical reactions. It is involved in the biosynthesis of phenolic compounds, which are crucial for plant metabolism . The compound interacts with enzymes such as 4-hydroxy cinnamoyl-CoA hydratase/lyase (4HCH) and hydroxybenzaldehyde synthase (HBS), which are involved in the biosynthesis of vanillin .
Cellular Effects
It has been suggested that it may have antimicrobial activity, as it has been found to inhibit the growth of certain bacteria
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. In the Dakin oxidation, this compound reacts with hydrogen peroxide in base to form hydroquinone . This reaction suggests that the compound may interact with biomolecules through redox reactions .
Temporal Effects in Laboratory Settings
It is known that the compound is involved in the synthesis of 4-(4-hydroxyphenyl)-but-3-ene-2-one, a raspberry ketone precursor . This suggests that it may have stability and long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. A study has shown that the compound has pharmacokinetic properties in rats, suggesting that it may have different effects at varying dosages .
Metabolic Pathways
This compound is involved in the shikimate and phenylpropanoid pathways, which are crucial for the biosynthesis of phenolic compounds . It interacts with enzymes such as 4HCH and HBS in these pathways .
Subcellular Localization
Given its involvement in the biosynthesis of phenolic compounds, it is likely that it is localized in the cytosol where these biosynthetic pathways occur .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(4-Hydroxyphenyl)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of phenol with chloroform in the presence of a base, followed by hydrolysis of the resulting intermediate . Another method includes the oxidation of p-cresol using air or oxygen under catalytic conditions .
Industrial Production Methods: Industrial production of this compound often employs the catalytic oxidation of p-cresol. This method involves the use of air or oxygen as the oxidizing agent and a suitable catalyst to facilitate the reaction . The process is efficient and yields high purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Hydroxyphenyl)benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form p-hydroxybenzoic acid.
Reduction: Reduction of this compound yields p-hydroxybenzyl alcohol.
Substitution: It can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a base is commonly used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various organic solvents and catalysts are used depending on the desired product.
Major Products Formed:
Oxidation: p-Hydroxybenzoic acid.
Reduction: p-Hydroxybenzyl alcohol.
Substitution: A range of substituted benzaldehyde derivatives.
Scientific Research Applications
4-(4-Hydroxyphenyl)benzaldehyde has numerous applications in scientific research:
Comparison with Similar Compounds
4-Hydroxybenzaldehyde: Shares a similar structure but lacks the additional phenyl ring.
3-Hydroxybenzaldehyde: An isomer with the hydroxyl group in the meta position.
2-Hydroxybenzaldehyde: Another isomer with the hydroxyl group in the ortho position.
Uniqueness: 4-(4-Hydroxyphenyl)benzaldehyde is unique due to its dual phenyl rings and the specific positioning of the hydroxyl group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in a wider range of chemical reactions and applications compared to its simpler counterparts .
Properties
IUPAC Name |
4-(4-hydroxyphenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-9,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWJPGMZEAYDBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374729 | |
| Record name | 4-(4-hydroxyphenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100980-82-3 | |
| Record name | 4-(4-hydroxyphenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
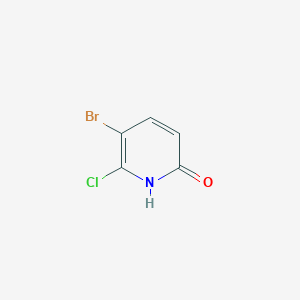
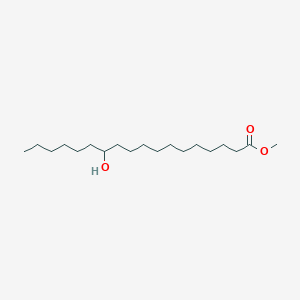

![Benzo[a]pyrene-4,5-dione](/img/structure/B110918.png)



